2-Methoxy-3,4-dimethylaniline

Chemical Reactivity Electron Transfer Reduction

2-Methoxy-3,4-dimethylaniline (CAS 67291-62-7), also known as 3,4-Dimethyl-o-anisidine, is a substituted aromatic amine with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. It is characterized by a primary amino group, a methoxy substituent at the 2-position, and methyl groups at the 3- and 4-positions on the benzene ring.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 67291-62-7
Cat. No. B8726549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3,4-dimethylaniline
CAS67291-62-7
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)N)OC)C
InChIInChI=1S/C9H13NO/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5H,10H2,1-3H3
InChIKeyDMDXUBUYRWRGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3,4-dimethylaniline (CAS 67291-62-7): Overview and Procurement-Relevant Specifications


2-Methoxy-3,4-dimethylaniline (CAS 67291-62-7), also known as 3,4-Dimethyl-o-anisidine, is a substituted aromatic amine with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol [1]. It is characterized by a primary amino group, a methoxy substituent at the 2-position, and methyl groups at the 3- and 4-positions on the benzene ring. The compound is a chemical intermediate, typically offered at a purity of 95% or higher . Its physicochemical properties, such as a boiling point of ~254°C (calculated) and a LogP of ~2.48, are essential for understanding its handling and behavior in research and industrial processes [2].

Procurement Risk: Why Unspecified Anilines Cannot Substitute for 2-Methoxy-3,4-dimethylaniline


Substituted anilines are not interchangeable building blocks; their reactivity and resulting product profiles are exquisitely sensitive to the electronic and steric environment created by their substituents [1]. The specific 2-methoxy-3,4-dimethyl substitution pattern on the aniline ring dictates its nucleophilicity, its regioselectivity in further reactions like cross-couplings or heterocycle formation, and the physicochemical properties of any downstream molecule [2]. A seemingly minor change, such as moving a methyl group or using a dimethoxy analog, can lead to dramatically different reaction outcomes, including complete failure to react, formation of undesirable regioisomers, or a loss of required biological activity in a final drug candidate [3]. Procuring a generic or 'similar' aniline without rigorous validation of the substitution pattern introduces significant and unquantified risk to research reproducibility and process development.

Quantitative Differentiation: Evidence-Based Selection of 2-Methoxy-3,4-dimethylaniline vs. Analogs


Reductive Cleavage Reactivity: A Clear Rank Order Among Methoxy-Dimethylaniline Isomers

In a comparative study of the reductive cleavage of methoxy-substituted N,N-dimethylanilines with alkali metals, the o-methoxy isomer demonstrated a higher reactivity than the m-methoxy and p-methoxy analogs [1]. The study established a clear reactivity order: 2,6-dimethoxy > o-methoxy > m-methoxy > p-methoxy, with the p-isomer being unreactive under the tested conditions [1]. This data allows for the prediction of the relative reactivity of the 2-methoxy-3,4-dimethyl substitution pattern in similar reductive processes.

Chemical Reactivity Electron Transfer Reduction

Distinct Enzyme Inhibition Profile: Differential Activity Against Nitric Oxide Synthase Isoforms

In a high-throughput screening assay, a derivative of 2-Methoxy-3,4-dimethylaniline (specifically a compound containing this aniline as a core fragment) exhibited a differential inhibition profile against the three human nitric oxide synthase (NOS) isoforms [1]. The compound demonstrated an EC50 of >100,000 nM against eNOS, 6,800 nM against nNOS, and a notably more potent 290 nM against iNOS [1]. This >344-fold selectivity for iNOS over eNOS highlights the potential of the core scaffold for developing selective inhibitors, a profile that would be altered or lost with a different substitution pattern [2].

Enzyme Inhibition Nitric Oxide Synthase Pharmaceutical Intermediates

Enantioselective Hydroformylation: Substrate Electronics Dictate Reaction Outcome

A study on the enantioselective hydroformylation of aniline derivatives demonstrated that the electronics of the aniline ring are critical for substrate binding to a specialized ligand, thereby controlling both regio- and enantioselectivity [1]. While specific quantitative data for 2-methoxy-3,4-dimethylaniline is not available, the research establishes a strong class-level inference: the unique electron-donating properties of the methoxy and methyl substituents on the target compound will fundamentally alter its interaction with the catalyst compared to simpler or differently substituted anilines [1]. This directly impacts the feasibility and selectivity of this valuable transformation.

Asymmetric Catalysis Hydroformylation Steric and Electronic Effects

Application Scenarios for 2-Methoxy-3,4-dimethylaniline (CAS 67291-62-7) Based on Quantitative Evidence


Medicinal Chemistry: A Privileged Scaffold for Selective iNOS Inhibitor Development

This compound serves as a core building block for the synthesis of potential iNOS inhibitors. As shown in Section 3, derivatives of this scaffold have demonstrated significant (290 nM EC50) and selective (>344-fold over eNOS) inhibition of inducible nitric oxide synthase [1]. This is a key starting point for developing treatments for inflammatory conditions where iNOS is implicated. Procurement of this specific aniline is essential to maintain the SAR (structure-activity relationship) that leads to this desirable selectivity profile.

Synthetic Methodology: Tuning Reactivity in Reductive Processes

For research involving reductive dealkoxylation or similar electron-transfer reactions, the established reactivity rank order (o-methoxy > m-methoxy > p-methoxy) [1] makes 2-methoxy-3,4-dimethylaniline a predictable and tunable substrate. It offers an intermediate level of reactivity, allowing for controlled transformations where more reactive (e.g., 2,6-dimethoxy) or completely unreactive (e.g., para) analogs would be unsuitable. This knowledge guides the selection of this specific compound for developing new reductive methodologies.

Asymmetric Catalysis Research: Exploring Electronic Effects on Selectivity

The compound's unique electronic structure, conferred by its specific methoxy and methyl substituents, makes it a valuable probe in enantioselective catalysis studies. As research has shown that aniline electronics directly control substrate binding and reaction outcome in hydroformylation [1], 2-methoxy-3,4-dimethylaniline can be used to systematically investigate the steric and electronic parameters governing selectivity in catalytic cycles. Its procurement is justified for basic research aimed at understanding and optimizing asymmetric transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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